molecular formula C9H12N2 B149890 (R)-1-Pyridin-3-yl-but-3-enylamine CAS No. 132313-08-7

(R)-1-Pyridin-3-yl-but-3-enylamine

Cat. No. B149890
M. Wt: 148.2 g/mol
InChI Key: RZGASQMKKMRHBR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Pyridin-3-yl-but-3-enylamine, also known as R-(-)-PGB or R-(-)-3-aminopyridine-α-butene, is a chiral amine that has been widely used in scientific research. This compound is a derivative of 3-aminopyridine, which is a well-known potassium channel blocker. R-(-)-PGB has been found to exhibit a variety of interesting properties, including anti-inflammatory, neuroprotective, and analgesic effects.

Mechanism Of Action

The exact mechanism of action of (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB is not fully understood. However, it is believed to act on multiple targets, including potassium channels, TRPV1 receptors, and NMDA receptors. (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB has been shown to block the Kv1.3 potassium channel, which is involved in the activation of T cells and the production of pro-inflammatory cytokines. It also inhibits the activity of TRPV1 receptors, which are involved in pain perception and inflammation. Additionally, (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB has been found to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.

Biochemical And Physiological Effects

(R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. It also reduces oxidative stress and prevents apoptosis in neuronal cells. Moreover, (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB has been found to have analgesic effects in animal models of neuropathic pain.

Advantages And Limitations For Lab Experiments

(R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB has several advantages for lab experiments. It is a chiral compound, which allows for the study of enantiomeric selectivity in biological systems. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of potassium channels, TRPV1 receptors, and NMDA receptors in various physiological processes. However, there are also some limitations to using (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB in lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Moreover, its potency and selectivity for different targets may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB. One direction is to further investigate its anti-inflammatory and neuroprotective effects in animal models of various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an analgesic agent in clinical trials. Moreover, it would be interesting to explore the role of (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB in synaptic plasticity and memory formation, as well as its effects on other ion channels and receptors. Finally, it would be important to investigate the safety and toxicity of (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB in human subjects, as well as its potential interactions with other drugs.

Synthesis Methods

(R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB can be synthesized by reacting 3-aminopyridine with crotonaldehyde in the presence of a chiral catalyst. The reaction proceeds through a stereoselective addition of crotonaldehyde to the nitrogen atom of 3-aminopyridine, followed by a cyclization to form the pyridine ring. The resulting product is a mixture of (R)-1-Pyridin-3-yl-but-3-enylamine and S-enantiomers, which can be separated by chiral HPLC.

Scientific Research Applications

(R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has neuroprotective effects by reducing oxidative stress and preventing apoptosis in neuronal cells. Moreover, (R)-1-Pyridin-3-yl-but-3-enylamine(-)-PGB has been shown to have analgesic effects in animal models of neuropathic pain.

properties

CAS RN

132313-08-7

Product Name

(R)-1-Pyridin-3-yl-but-3-enylamine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

(1R)-1-pyridin-3-ylbut-3-en-1-amine

InChI

InChI=1S/C9H12N2/c1-2-4-9(10)8-5-3-6-11-7-8/h2-3,5-7,9H,1,4,10H2/t9-/m1/s1

InChI Key

RZGASQMKKMRHBR-SECBINFHSA-N

Isomeric SMILES

C=CC[C@H](C1=CN=CC=C1)N

SMILES

C=CCC(C1=CN=CC=C1)N

Canonical SMILES

C=CCC(C1=CN=CC=C1)N

synonyms

3-Pyridinemethanamine,alpha-2-propenyl-,(R)-(9CI)

Origin of Product

United States

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